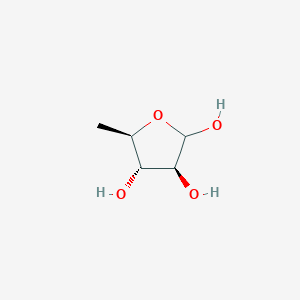
Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate is a chemical compound with a complex structure that includes bromine, fluorine, and ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate typically involves multiple steps. One common method starts with the reaction of 3-bromo-4-fluoroaniline with ethyl chloroformate under basic conditions to form the corresponding ethyl carbamate. This intermediate is then subjected to hydrolysis and subsequent reaction with hydroxylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate can be compared with other similar compounds, such as:
- 2-(3-bromo-4-fluorophenyl)acetonitrile
- 2-(3-bromo-4-fluorophenyl)morpholine
These compounds share structural similarities but differ in their functional groups and chemical properties
Propiedades
Número CAS |
871977-74-1 |
|---|---|
Fórmula molecular |
C10H11BrFNO2 |
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate |
InChI |
InChI=1S/C10H11BrFNO2/c1-2-15-10(13)9(14)6-3-4-8(12)7(11)5-6/h3-5,9,13-14H,2H2,1H3 |
Clave InChI |
ZOGXBJALWIQYND-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C(C1=CC(=C(C=C1)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




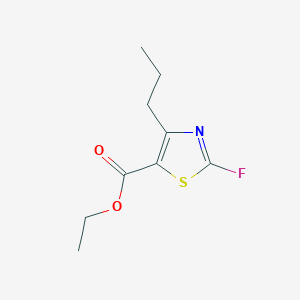
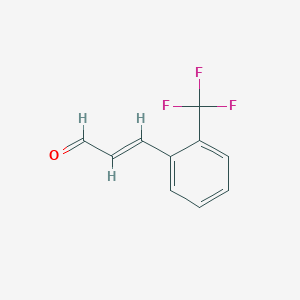
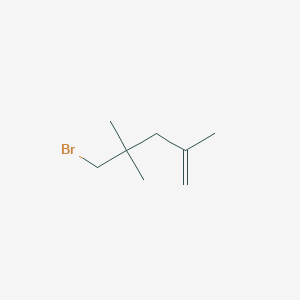
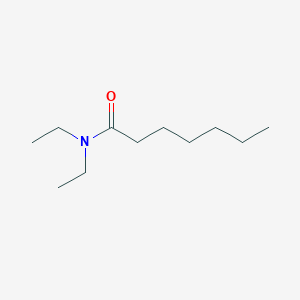

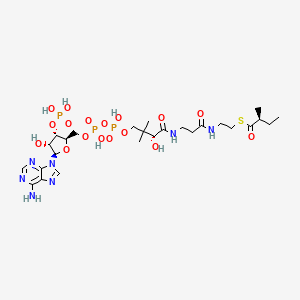
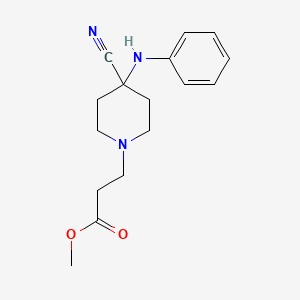

![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
